Purpurogallin

Beschreibung

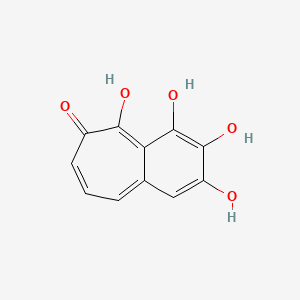

oxidation product of pyrogallol; structure

Eigenschaften

IUPAC Name |

2,3,4,6-tetrahydroxybenzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGFFVCWBZVLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-77-7 | |

| Record name | Purpurogallin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | purpurogallin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Purpurogallin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a naturally occurring benzotropolone, a class of aromatic compounds characterized by a seven-membered carbon ring fused to a benzene ring. This orange-red crystalline compound has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and synthesis, quantitative data, and an exploration of its interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound is found in a variety of plant and microbial sources, often in its glycosidic form, dryophantin. The primary natural sources identified are:

-

Oak Galls and Bark: Galls, particularly those from Quercus infectoria (Aleppo oak), and the bark of oak trees are rich sources of this compound, where it is present as its glycoside, dryophantin.[2]

-

Nutgalls: Similar to oak galls, nutgalls are another significant source of dryophantin.[2]

-

Other Plant Sources: this compound has also been identified in cabbage, leaves, and the bark of the chestnut oak.[3]

-

Glacial Algae: The extremophilic alga Mesotaenium berggrenii, found on glaciers, is a known natural source of this compound.

While not a direct natural source, this compound can be formed from the oxidative dimerization of pyrogallol, a compound found in many plants. Fungal enzymes, such as laccases and peroxidases, are capable of catalyzing this transformation, suggesting a potential for microbial synthesis.

Isolation and Synthesis Methods

The isolation of this compound from natural sources is less common in laboratory and industrial settings than its chemical or enzymatic synthesis from the readily available precursor, pyrogallol.

Extraction and Hydrolysis from Natural Sources (General Protocol)

A detailed protocol for the large-scale isolation of this compound from oak galls is not extensively documented in readily available literature. However, a general approach would involve the following steps:

-

Extraction of Dryophantin: Powdered oak galls are extracted with a suitable solvent, such as methanol or ethanol, to isolate the glycoside dryophantin.

-

Hydrolysis: The extracted dryophantin is then subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and release the aglycone, this compound.

-

Purification: The resulting this compound is then purified using chromatographic techniques, such as column chromatography with a suitable stationary phase like silica gel or Sephadex, followed by recrystallization.

Chemical Synthesis from Pyrogallol

A common and efficient method for producing this compound is the oxidation of pyrogallol.

Experimental Protocol: Oxidation of Pyrogallol with Sodium Periodate

-

Materials: Pyrogallol, sodium periodate (NaIO₄), distilled water, ethyl acetate, acetic acid.

-

Procedure:

-

Dissolve pyrogallol in distilled water.

-

Slowly add a solution of sodium periodate to the pyrogallol solution with constant stirring. An exothermic reaction will occur, and a reddish-brown precipitate of this compound will form.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Filter the crude this compound precipitate and wash it with cold distilled water.

-

For further purification, the filtrate can be extracted with ethyl acetate to recover any dissolved product.

-

The crude product can be recrystallized from a suitable solvent, such as glacial acetic acid, to yield pure, orange-red crystals of this compound.

-

Enzymatic Synthesis from Pyrogallol

"Green" synthesis methods utilizing enzymes offer a more environmentally friendly alternative to chemical oxidation.

Experimental Protocol: Enzymatic Synthesis using Horseradish Peroxidase (HRP)

-

Materials: Pyrogallol, horseradish peroxidase (HRP), hydrogen peroxide (H₂O₂), buffer solution (e.g., phosphate buffer, pH 6.0-7.0), distilled water.

-

Procedure:

-

Dissolve pyrogallol in the buffer solution.

-

Add HRP to the pyrogallol solution.

-

Initiate the reaction by the slow, dropwise addition of a dilute solution of hydrogen peroxide with gentle stirring.

-

Monitor the reaction progress, which is indicated by a color change to reddish-brown.

-

After the reaction is complete, the this compound precipitate can be collected by filtration.

-

Purify the product as described in the chemical synthesis method.

-

Quantitative Data

Quantitative data on this compound content in its primary natural sources like oak galls is not widely available. However, studies on beverages and synthetic yields provide some insight.

| Source/Method | Analyte | Concentration/Yield | Analytical Method | Reference |

| Ground Coffee | This compound | 85 - 770 ng/g dw | SPE-LC-MS | [3] |

| English Breakfast Tea | This compound | 335 - 360 ng/g dw | SPE-LC-MS | [3] |

| Enzymatic Synthesis (from Pyrogallol) | This compound | 20 - 78% | Gravimetric | |

| Chemical Synthesis (from Pyrogallol) | This compound | High (not specified) | Not specified |

Recovery Data for Analytical Methods:

| Method | Recovery Rate | Reference |

| Solid-Phase Extraction (SPE) | 26.6% | [3] |

| Acetonitrile Extraction (ANE) with SPE | 6.8% | [3] |

| Water Extraction (WTE) with SPE | 2.6% | [3] |

Signaling Pathways and Mechanism of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound exhibits significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] In lipopolysaccharide (LPS)-stimulated microglial cells, this compound was found to:

-

Suppress the translocation of the NF-κB p65 subunit into the nucleus.

-

Inhibit the degradation of the inhibitor of NF-κB (IκB).

-

Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

-

Suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

Inhibition of TLR1/TLR2 Activation Pathway

This compound has been identified as a potent and specific inhibitor of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) activation pathway.[2] This pathway is crucial for the innate immune response to bacterial lipoproteins. The precise mechanism of inhibition by this compound is still under investigation, but it is believed to interfere with the dimerization of TLR1 and TLR2 or the subsequent downstream signaling cascade.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a general workflow for the isolation, purification, and analysis of this compound from a natural source.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

The Purpurogallin Biosynthesis Pathway in Quercus Species: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone derivative found in the galls and bark of Quercus (oak) species, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Understanding its biosynthesis is pivotal for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the proposed this compound biosynthesis pathway in Quercus species. While the complete enzymatic pathway has not been fully elucidated in oaks, this document synthesizes the current understanding of the key enzymatic reactions, proposes a hypothetical pathway based on established biochemical principles, and furnishes detailed experimental protocols for its investigation. Quantitative data on related compounds in oak galls are presented to provide a biochemical context for future research.

Introduction

This compound (2,3,4,6-tetrahydroxy-5H-benzocyclohepten-5-one) is an orange-red crystalline compound that contributes to the chemical profile of oak galls—pathological growths induced by insects.[3] Its biological activities make it a compelling molecule for drug discovery. The biosynthesis of this compound is understood to occur via the oxidative dimerization and decarboxylation of pyrogallol, a phenolic precursor.[2] This process is primarily mediated by peroxidase enzymes, which are known to be highly active in oak galls.[4][5] This guide will delve into the proposed molecular steps of this transformation, the enzymes likely involved, and the methodologies required to validate and quantify this pathway in Quercus species.

Proposed Biosynthesis Pathway of this compound

The formation of this compound in Quercus species is hypothesized to be a multi-step process initiated from the precursor pyrogallol. This pathway is catalyzed by class III peroxidases (EC 1.11.1.7) in the presence of hydrogen peroxide (H₂O₂).

Step 1: Oxidation of Pyrogallol A Quercus peroxidase enzyme abstracts a hydrogen atom and an electron from two molecules of pyrogallol, converting them into highly reactive phenoxy radicals. Hydrogen peroxide serves as the oxidizing agent in this reaction.

Step 2: Dimerization of Pyrogallol Radicals The two pyrogallol-derived phenoxy radicals then undergo a non-enzymatic coupling to form an unstable dimeric intermediate.

Step 3: Oxidative Cyclization and Decarboxylation This dimer undergoes a series of intramolecular rearrangements, including oxidative cyclization and decarboxylation (loss of a carbon dioxide molecule), to form the stable benzotropolone ring structure characteristic of this compound.[6]

Below is a diagram illustrating this proposed pathway.

Quantitative Data from Quercus Galls

While specific quantitative data for the this compound biosynthesis pathway in Quercus is not yet available in the literature, analyses of the chemical composition of oak galls provide valuable context. The high concentrations of tannins and related phenolic compounds underscore the metabolic activity geared towards producing these molecules.

Table 1: Phenolic Composition of Quercus infectoria Gall Extract

| Compound | Concentration (%) | Analytical Method |

| Tannic Acid | 67.18 | LC-MS/MS |

| Quinic Acid | 7.99 | LC-MS/MS |

| Gallic Acid | 2.57 | LC-MS/MS |

| Ellagic Acid | 0.22 | LC-MS/MS |

| Chlorogenic Acid | 0.09 | LC-MS/MS |

| Caffeic Acid | 0.02 | LC-MS/MS |

| Salicylic Acid | 0.03 | LC-MS/MS |

| Maleic Acid | 0.02 | LC-MS/MS |

| Benzoic Acid | 0.01 | LC-MS/MS |

| Aconitic Acid | 0.02 | LC-MS/MS |

| Data sourced from a study on Q. infectoria gall extract obtained by supercritical fluid extraction with a methanol co-solvent.[7][8][9] |

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of enzyme extraction, activity assays, and metabolite quantification. The following are detailed protocols adapted from established methodologies.

Protocol for Peroxidase Extraction from Quercus Gall Tissue

This protocol is designed to isolate crude enzyme extracts containing active peroxidases from oak galls.

-

Sample Preparation:

-

Harvest fresh Quercus galls and wash them to remove any surface contaminants.

-

Immediately freeze the galls in liquid nitrogen to halt enzymatic activity.

-

Store at -80°C until use.

-

-

Homogenization:

-

Grind 0.5 g of frozen gall tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Suspend the powder in 1.5 mL of cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).

-

-

Centrifugation:

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge at 14,000-18,000 x g for 30 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the soluble proteins, including peroxidases.

-

Keep the supernatant on ice for immediate use in activity assays or store at -80°C for long-term storage.

-

Protocol for Peroxidase Activity Assay

This spectrophotometric assay measures peroxidase activity by monitoring the formation of this compound from pyrogallol.

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 6.0 at 20°C.

-

Pyrogallol Solution (5% w/v): Prepare a 50 mg/mL solution of pyrogallol in ultrapure water. This solution should be made fresh and kept on ice, protected from light.

-

Hydrogen Peroxide Solution (0.5% w/w): Prepare a 1:60 dilution of 30% (w/w) H₂O₂ in ultrapure water. Prepare this solution fresh.

-

-

Assay Procedure:

-

In a 3.0 mL quartz cuvette, combine:

-

2.4 mL of 100 mM Phosphate Buffer (pH 6.0)

-

0.2 mL of 5% Pyrogallol Solution

-

0.2 mL of 0.5% H₂O₂ Solution

-

-

Equilibrate the mixture to 20°C in a thermostatted spectrophotometer for approximately 5-10 minutes.

-

Initiate the reaction by adding 0.2 mL of the Quercus enzyme extract.

-

Immediately mix by inversion and record the increase in absorbance at 420 nm for 3 minutes. The rate of this compound formation is directly proportional to the change in absorbance over time.

-

-

Unit Definition: One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of this compound from pyrogallol in 20 seconds at pH 6.0 and 20°C.

Protocol for Metabolite Extraction and Quantification by LC-MS

This protocol is for the extraction and quantification of this compound and its precursors from Quercus gall tissue.

-

Metabolite Extraction:

-

Weigh approximately 100 mg of finely ground, frozen gall tissue into a 2 mL microcentrifuge tube.

-

Add 1.0 mL of 70% aqueous methanol.

-

Extract overnight at 4°C with gentle agitation.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS Analysis:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

MS Detection: Operate in negative ionization mode. For quantification, use tandem mass spectrometry (MS2) to monitor specific precursor-to-product ion transitions for pyrogallol and this compound.

-

Logical and Experimental Workflows

To fully characterize the this compound biosynthesis pathway in Quercus, a systematic approach is necessary. This involves identifying candidate genes, characterizing the corresponding enzymes, and validating the pathway in vivo.

Regulation of the Pathway

The biosynthesis of secondary metabolites in plants is tightly regulated. The activity of peroxidases, the key enzymes in the proposed this compound pathway, is controlled at multiple levels:

-

Transcriptional Regulation: The expression of peroxidase genes is often induced by biotic and abiotic stresses, including insect herbivory, which leads to gall formation.[4][5] Transcription factors responsive to hormones like jasmonic acid and salicylic acid likely play a role.

-

Post-Translational Modifications (PTMs): Peroxidase activity can be modulated by PTMs such as S-nitrosylation and tyrosine nitration, which can either enhance or inhibit enzyme function.[1][10]

-

Substrate Availability: The concentration of the precursor, pyrogallol, and the co-substrate, H₂O₂, will directly influence the rate of this compound synthesis.

Conclusion and Future Directions

While the broad strokes of this compound formation from pyrogallol are understood, the specific nuances of this pathway in Quercus species remain a fertile ground for research. The proposed pathway and experimental protocols outlined in this guide provide a robust framework for future investigations. Key areas for future research include:

-

Identification and characterization of specific Quercus peroxidase isozymes responsible for this compound synthesis.

-

Elucidation of the precise chemical intermediates in the conversion of pyrogallol to this compound within the plant.

-

Transcriptomic and proteomic studies of Quercus galls to identify the full suite of genes and proteins involved in this pathway and its regulation.

-

Metabolic engineering of plants or microorganisms to enhance the production of this compound for pharmaceutical applications.

By systematically applying the methodologies described herein, the scientific community can achieve a more profound understanding of this fascinating biosynthetic pathway, paving the way for the sustainable production and therapeutic application of this compound.

References

- 1. Frontiers | Regulation of Dual Activity of Ascorbate Peroxidase 1 From Arabidopsis thaliana by Conformational Changes and Posttranslational Modifications [frontiersin.org]

- 2. ERIC - EJ1327821 - Synthesis and Analytical Characterization of this compound: A Pharmacologically Active Constituent of Oak Galls, Journal of Chemical Education, 2022-Feb [eric.ed.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Differential activity of peroxidase isozymes in response to wounding, gypsy moth, and plant hormones in northern red oak (Quercus rubra L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scholar.unair.ac.id [scholar.unair.ac.id]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Regulation of Dual Activity of Ascorbate Peroxidase 1 From Arabidopsis thaliana by Conformational Changes and Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Antioxidant Mechanism of Action of Purpurogallin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purpurogallin (PPG), a benzotropolone-containing natural phenol found in sources like oak galls, is a potent antioxidant with significant cytoprotective effects. Its efficacy stems from a multi-pronged mechanism of action that surpasses many well-known antioxidants. This technical guide elucidates the core mechanisms through which this compound exerts its antioxidant effects, including direct radical scavenging, transition metal ion chelation, and inhibition of radical-generating enzymes. We provide a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the key pathways and mechanisms to support further research and development.

Introduction: The Chemical Nature of this compound

This compound (2,3,4,5-tetrahydroxybenzo[1]annulen-6-one) is a bicyclic molecule featuring a phenolic ring fused to a seven-membered tropolone ring. X-ray crystallography reveals a highly planar conformation, a structural feature critical to its biological activity.[2] This unique structure, particularly the presence of four hydroxyl (-OH) groups on the phenolic ring, underpins its robust antioxidant capabilities. Derivatives of this compound with saturated bonds in the seven-membered ring or with methoxy-substituted hydroxyl groups exhibit reduced planarity and significantly diminished cytoprotective and antioxidant activity, highlighting a clear structure-activity relationship.[2]

Core Mechanisms of Antioxidant Action

This compound's antioxidant strategy is multifaceted, involving direct interaction with reactive oxygen species (ROS), prevention of their formation, and potential modulation of cellular antioxidant defenses.

Direct Free Radical Scavenging

The primary mechanism of action for most phenolic antioxidants is the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This compound is a highly effective scavenger of various ROS.

-

Hydroxyl Radical (•OH) Scavenging : this compound demonstrates a concentration-dependent ability to scavenge hydroxyl radicals, which are among the most reactive and damaging ROS.[3] Studies using HPLC have shown that this compound can inhibit the formation of •OH adduct products by approximately 70% at a concentration of 600 nmoles.[3]

-

Peroxyl Radical (ROO•) Scavenging : It shows high peroxyl radical scavenging activity, which is crucial for preventing lipid peroxidation.[4] This has been demonstrated by its ability to protect human erythrocytes from lysis induced by peroxyl radicals, where its performance surpassed that of Trolox and ascorbate.[2] Its amphipathic nature (having both hydrophilic and lipophilic properties) is considered an important factor in this protective effect.[2]

-

Superoxide Radical (O₂•⁻) Scavenging : this compound effectively scavenges superoxide radicals generated by activated polymorphonuclear leukocytes (PMNLs) in a concentration-dependent manner, with nearly complete scavenging observed at a concentration of 0.2 mM.[2]

Metal Ion Chelation

Transition metals like ferrous iron (Fe²⁺) can catalyze the formation of the highly destructive hydroxyl radical from hydrogen peroxide via the Fenton reaction. This compound can chelate ferrous ions, sequestering them and preventing them from participating in this reaction.[2] This action is a critical preventative antioxidant mechanism. The catechol-like structure within the this compound molecule is presumed to be responsible for this affinity for ferrous ions.[2]

Inhibition of ROS-Generating Enzymes

Beyond scavenging existing radicals, this compound actively suppresses their formation by inhibiting key enzymes involved in ROS production.

-

Xanthine Oxidase (XO) Inhibition : this compound is a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid and superoxide radicals in the process. Its inhibitory activity is significantly higher than that of its precursor, pyrogallol, and has been shown to be 2- to several-fold more effective than the common gout medication allopurinol over the same concentration range.[2] This mechanism is a key component of its hepatoprotective effects.[2]

Activation of Cellular Antioxidant Pathways (Hypothesized)

While direct evidence linking this compound to the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, it is a well-established mechanism for many phenolic antioxidants. The Nrf2-ARE (Antioxidant Response Element) pathway is a primary regulator of endogenous antioxidant defenses.

Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[5] Oxidative stress or electrophilic compounds (like many polyphenols) can modify Keap1, releasing Nrf2.[5][6] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] Given its structure and reactivity, it is plausible that this compound could activate this pathway, thereby bolstering the cell's intrinsic antioxidant capacity.

Quantitative Data on Antioxidant Activity

The following tables summarize key quantitative metrics of this compound's antioxidant efficacy from various studies.

Table 1: Radical Scavenging and General Antioxidant Activity

| Assay Type | Metric | Value | Reference |

|---|---|---|---|

| Peroxyl Radical Scavenging | Oxygen-Radical Absorbance Capacity (ORAC) | 6.01 ± 0.42 (relative value) | [4] |

| Hydroxyl Radical Scavenging | % Inhibition | ~70% at 600 nmoles | [3] |

| Superoxide Radical Scavenging | Concentration for near-complete scavenging | 0.2 mM | [2] |

| Cellular ROS Scavenging (H₂O₂ induced) | % ROS Scavenging | 42% at 10 µM | [2] |

| Cellular ROS Scavenging (UVB induced) | % ROS Scavenging | 19% at 10 µM |[2] |

Table 2: Enzyme Inhibition Activity

| Enzyme | Metric | Value | Comparison | Reference |

|---|---|---|---|---|

| Xanthine Oxidase | IC₅₀ | 0.2 µmol/L | Pyrogallol: 1.6 µmol/L | [2] |

| Xanthine Oxidase | % Inhibition | ~90% (31-500 µM) | Allopurinol: 2- to several-fold less effective |[2] |

Experimental Protocols

Detailed methodologies are provided for key assays used to characterize the antioxidant action of this compound.

Hydroxyl Radical (•OH) Scavenging Activity Assay

This protocol is based on the Fenton reaction, where hydroxyl radicals are generated and detected by their reaction with a probe molecule.[8][9][10][11][12]

-

Reagent Preparation :

-

Phosphate Buffer (e.g., 20 mM, pH 7.4).

-

FeSO₄ Solution (e.g., 1.5 mM).

-

Salicylate Solution (Probe, e.g., 20 mM).

-

H₂O₂ Solution (e.g., 6 mM).

-

This compound solutions of various concentrations.

-

-

Assay Procedure :

-

To a test tube, add 1.0 mL of this compound solution (or water for the blank control).

-

Add 2.0 mL of FeSO₄ solution and 0.3 mL of salicylate solution.

-

Initiate the reaction by adding 1.0 mL of H₂O₂ solution and mix thoroughly.

-

Prepare a "normal" control tube containing the sample but with water instead of H₂O₂.

-

Incubate all tubes at 37°C for 60 minutes.

-

-

Measurement :

-

Measure the absorbance of the solutions at 510 nm.

-

-

Calculation :

-

Scavenging Activity (%) = [1 - (A_sample - A_normal) / A_blank] x 100

-

Where A_sample is the absorbance of the sample with H₂O₂, A_normal is the sample without H₂O₂, and A_blank is the control with H₂O₂ but without the sample.

-

Ferrous Ion (Fe²⁺) Chelating Assay

This assay measures the ability of a compound to compete with ferrozine for the chelation of ferrous ions.[13][14][15][16][17]

-

Reagent Preparation :

-

This compound solutions of various concentrations in methanol.

-

FeCl₂ Solution (e.g., 0.6 mM).

-

Ferrozine Solution (e.g., 5 mM).

-

EDTA as a positive control.

-

-

Assay Procedure :

-

Measurement :

-

Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. A blank is prepared using the solvent instead of the sample.

-

-

Calculation :

-

Chelating Activity (%) = [(A_blank - A_sample) / A_blank] x 100

-

Where A_blank is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.

-

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation from the substrate xanthine.[18][19][20][21]

-

Reagent Preparation :

-

Phosphate Buffer (e.g., 70 mM, pH 7.5).

-

Xanthine Solution (Substrate, e.g., 150 µM).

-

Xanthine Oxidase Enzyme Solution (e.g., 0.01 units/mL in buffer), prepared fresh.

-

This compound solutions of various concentrations.

-

Allopurinol as a positive control.

-

-

Assay Procedure :

-

Measurement :

-

Immediately monitor the increase in absorbance at 295 nm (the wavelength for uric acid) over several minutes using a spectrophotometer.

-

-

Calculation :

-

Determine the rate of reaction (ΔAbs/min) for the sample and a control (without inhibitor).

-

Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100

-

The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting inhibition percentage against this compound concentration.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent intracellular ROS formation using the DCFH-DA probe.[1][22][23][24][25]

-

Cell Culture :

-

Reagent Preparation :

-

DCFH-DA Probe Working Solution (e.g., 25 µM in serum-free media).

-

Free Radical Initiator (e.g., AAPH).

-

This compound solutions of various concentrations in media.

-

Quercetin as a positive control.

-

-

Assay Procedure :

-

Wash the confluent cells with a buffered saline solution (e.g., DPBS).

-

Add 50 µL of the DCFH-DA probe solution and 50 µL of the this compound solution (or control) to the wells.[22]

-

Incubate at 37°C for 60 minutes to allow for probe uptake and deacetylation.[22]

-

Remove the solution and wash the cells gently three times with DPBS.

-

Add 100 µL of the free radical initiator solution to each well to induce oxidative stress.[22]

-

-

Measurement :

-

Immediately place the plate in a fluorescence microplate reader set to 37°C.

-

Measure fluorescence kinetically for 60 minutes (e.g., every 5 minutes) at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[22]

-

-

Calculation :

-

Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plot for each sample and control.

-

CAA (%) = [1 - (AUC_sample / AUC_control)] x 100

-

Conclusion and Future Directions

This compound stands out as a highly effective natural antioxidant due to its multifaceted mechanism of action. It combines direct, potent scavenging of harmful free radicals with preventative strategies, including the chelation of pro-oxidant metal ions and the inhibition of ROS-generating enzymes like xanthine oxidase. Its unique, planar chemical structure is intrinsically linked to this high degree of activity.

For drug development professionals, this compound represents a promising lead compound for conditions rooted in oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and liver injury. Future research should focus on:

-

Bioavailability and Metabolism : Investigating the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Nrf2 Pathway Confirmation : Conducting targeted studies (e.g., Western blotting for Nrf2 nuclear translocation, qPCR for ARE-regulated gene expression) to definitively confirm its role as an activator of the Nrf2 signaling pathway.

-

Preclinical Efficacy : Evaluating its therapeutic efficacy in animal models of diseases driven by oxidative stress.

-

Analogue Synthesis : Synthesizing and screening structural analogues to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the comprehensive understanding of its antioxidant mechanisms detailed in this guide, the scientific community can better explore the full therapeutic potential of this remarkable natural compound.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Molecular structure and antioxidant specificity of this compound in three types of human cardiovascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of hydroxyl radical-scavenging property of this compound using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3.6.3. Hydroxyl Radical Scavenging Activity [bio-protocol.org]

- 9. Hydroxyl Radical (HO•) Scavenging Assay [bio-protocol.org]

- 10. Hydroxyl Radical-scavenging Activity [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 14. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]

- 15. zen-bio.com [zen-bio.com]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. 3hbiomedical.com [3hbiomedical.com]

- 20. revistabionatura.com [revistabionatura.com]

- 21. scispace.com [scispace.com]

- 22. kamiyabiomedical.com [kamiyabiomedical.com]

- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. zen-bio.com [zen-bio.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Purpurogallin Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a naturally occurring benzotropolone, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogs. By examining the impact of structural modifications on biological efficacy, we aim to provide a comprehensive resource for researchers engaged in the development of novel therapeutics based on the this compound scaffold. This document outlines key quantitative data, detailed experimental methodologies for evaluating biological activity, and visual representations of the signaling pathways influenced by these compounds.

Introduction to this compound and its Biological Significance

This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a phenolic compound first identified in oak galls.[2] Its unique benzotropolone structure, characterized by a seven-membered aromatic ring fused to a benzene ring, is fundamental to its biological activities. The polyhydroxylated nature of this compound contributes significantly to its potent antioxidant and radical-scavenging properties.[3] Emerging research has highlighted its potential as a lead compound for the development of novel drugs targeting a spectrum of diseases, driven by its ability to modulate key cellular signaling pathways.[4] Understanding the relationship between the chemical structure of this compound analogs and their biological function is paramount for optimizing their therapeutic potential.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound analogs is intricately linked to their structural features. Key determinants of activity include the planarity of the benzotropolone core, the number and position of hydroxyl groups, and the presence of other substituents.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. The hydroxyl groups on the benzotropolone ring are crucial for this activity, acting as hydrogen donors to neutralize free radicals.

Key SAR Insights for Antioxidant Activity:

-

Hydroxyl Groups: The presence of multiple hydroxyl groups is essential for high antioxidant activity.

-

Planarity: A planar molecular structure enhances antioxidant efficacy. Analogs where the seven-membered ring is saturated, leading to a less planar conformation, exhibit reduced protective effects.

Anticancer Activity

This compound and its derivatives have demonstrated promising anticancer effects across various cell lines. Their mechanism of action often involves the inhibition of key enzymes and modulation of signaling pathways critical for cancer cell proliferation and survival.

One notable synthetic analog, 9bf , has shown potent inhibitory activity against the lysine-specific demethylase 4A (KDM4A), an enzyme overexpressed in several cancers. This analog displayed significant antitumor action in various human cancer cell lines with an in vitro IC50 of 10.1 µM for KDM4A inhibition.[2]

Another important derivative is This compound carboxylic acid (PCA) , which has been shown to exhibit synergistic effects with the chemotherapeutic drug 5-fluorouracil (5-FU) in liver cancer cells. PCA targets the ATP-binding cassette subfamily G member 2 (ABCG2) protein, a transporter associated with multidrug resistance. The median inhibitory concentration (IC50) of PCA for ABCG2 was found to be 3.09 µM.[5]

Table 1: Anticancer Activity of this compound Analogs

| Compound | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference(s) |

| This compound Analog 9bf | KDM4A Inhibition | Colon cancer cells | 10.1 | [2] |

| This compound Carboxylic Acid (PCA) | ABCG2 Inhibition | - | 3.09 | [5] |

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]

Key SAR Insights for Anti-inflammatory Activity:

-

The benzotropolone core is a critical pharmacophore for anti-inflammatory action.

-

The hydroxyl groups play a significant role in modulating the activity of inflammatory signaling proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging activity of antioxidant compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

-

Sample Preparation: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solutions.

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution. Include a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

The Griess test is a colorimetric assay used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibitory effect of compounds on NO production in cell culture models of inflammation (e.g., LPS-stimulated macrophages).

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.

Procedure:

-

Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound analogs for a specific time (e.g., 1 hour). Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a defined period (e.g., 24 hours) to induce NO production.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control cells. The IC50 value for NO inhibition can then be calculated.

Analysis of Signaling Pathways: Western Blotting for NF-κB

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of the p65 subunit.

Procedure:

-

Protein Extraction: After treating cells with this compound analogs and/or an inflammatory stimulus, lyse the cells to extract total protein or perform cellular fractionation to isolate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65, or loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualization of Cellular Mechanisms

To better understand the molecular interactions and signaling cascades affected by this compound analogs, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in inflammation and cancer.

Caption: this compound inhibits inflammatory and cancer-related signaling pathways.

Experimental Workflows

The following diagrams outline the logical flow of the key experimental protocols described in this guide.

Caption: Workflow for assessing cell viability using the MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of hydroxyl radical-scavenging property of this compound using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

Purpurogallin's Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a naturally occurring benzotropolone derivative found in sources such as oak galls, exhibits significant interactions with cellular membranes, primarily driven by its amphipathic nature. This technical guide provides an in-depth analysis of these interactions, focusing on its potent antioxidant and anti-inflammatory activities at the membrane interface. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the underlying signaling pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a phenolic compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] Its interaction with cellular membranes is a critical aspect of its mechanism of action, influencing membrane stability, protecting against oxidative damage, and modulating membrane-associated signaling pathways. This guide delves into the core mechanisms of this compound's membrane interactions, providing a technical overview for advanced research and development.

Physicochemical Properties and Membrane Localization

Interaction with the Erythrocyte Membrane: Antioxidant and Protective Effects

A primary focus of research on this compound's membrane interaction has been on its protective effects on red blood cells (erythrocytes).

Inhibition of Hemolysis

This compound demonstrates a concentration-dependent inhibition of hemolysis induced by peroxyl radicals.[3][4] This protective effect surpasses that of other well-known antioxidants like trolox and ascorbate in similar experimental setups.[3]

Prevention of Lipid Peroxidation

The antioxidant activity of this compound at the membrane level is highlighted by its ability to reduce lipid peroxidation. This is evidenced by a decrease in malondialdehyde (MDA), a key byproduct of lipid peroxidation, in cells treated with this compound.[5] The proposed mechanisms for this include:

-

Radical Scavenging: this compound's phenolic hydroxyl groups can donate hydrogen atoms to neutralize peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.

-

Chelation of Metal Ions: this compound has been observed to chelate ferrous ions (Fe²⁺), which are catalysts in the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5]

Modulation of Membrane-Associated Signaling Pathways

This compound's interaction with the cell membrane extends beyond its physical presence and antioxidant activity to the modulation of key signaling cascades.

Inhibition of Toll-Like Receptor (TLR) 1/2 Signaling

This compound is a potent and specific inhibitor of the Toll-like receptor 1 and 2 (TLR1/2) heterodimer activation pathway.[3] It acts as a competitive antagonist, competing with the binding of TLR1/2 agonists like the synthetic triacylated lipoprotein Pam₃CSK₄.[3][6]

The downstream consequences of this inhibition include the suppression of pro-inflammatory signaling pathways:

-

NF-κB Pathway: this compound inhibits the translocation of the p65 subunit of NF-κB into the nucleus.[5]

-

MAPK Pathway: The activation of mitogen-activated protein kinases (MAPKs) is also suppressed by this compound.[5]

By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-1β.[3][5]

Potential Interaction with the Nrf2/GPx4 Pathway

While direct evidence for this compound's activation of the Nrf2 pathway at the membrane is still emerging, its potent antioxidant properties suggest a likely interaction. The Nrf2/GPx4 pathway is a crucial cellular defense mechanism against oxidative stress.[6] As a phenolic antioxidant, this compound may help alleviate oxidative stress at the membrane, which in turn could influence the activation of Nrf2 and the subsequent expression of antioxidant enzymes like glutathione peroxidase 4 (GPx4).

Quantitative Data

The following table summarizes the available quantitative data regarding this compound's inhibitory effects.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 2.45 ± 0.31 µM | TLR1/2 Activation | [3] |

| pA₂ (TLR2/1) | 5.73 (for CU-CPT22, a derivative) | Competitive Antagonism | [6] |

| pA₂ (TLR2/6) | 5.80 (for CU-CPT22, a derivative) | Competitive Antagonism | [6] |

Detailed Experimental Protocols

Hemolysis Inhibition Assay

This protocol is a generalized procedure for assessing the ability of this compound to inhibit red blood cell lysis induced by a radical initiator.

Methodology:

-

Erythrocyte Preparation:

-

Obtain fresh whole blood with an anticoagulant (e.g., heparin).

-

Centrifuge at a low speed (e.g., 1000 x g for 10 minutes) to pellet the erythrocytes.

-

Remove the plasma and buffy coat.

-

Wash the erythrocytes three times with a phosphate-buffered saline (PBS) solution.

-

Resuspend the packed erythrocytes in PBS to a final concentration (e.g., 5% hematocrit).

-

-

Incubation with this compound:

-

In a microplate or microcentrifuge tubes, add the erythrocyte suspension.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-hemolytic).

-

Include a vehicle control (solvent only) and a positive control (without this compound).

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Induction of Hemolysis:

-

Add a freshly prepared solution of a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well/tube.

-

Include a negative control (no AAPH) to measure spontaneous hemolysis.

-

-

Incubation and Measurement:

-

Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours), with gentle shaking.

-

After incubation, centrifuge the samples to pellet the remaining intact erythrocytes.

-

Transfer the supernatant to a new microplate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

-

Calculation:

-

Calculate the percentage of hemolysis for each sample relative to a 100% hemolysis control (erythrocytes lysed with distilled water).

-

Determine the percentage of inhibition of hemolysis by this compound compared to the positive control.

-

Malondialdehyde (MDA) Assay (TBARS Method)

This protocol outlines the measurement of MDA, an indicator of lipid peroxidation, in cell or membrane samples treated with this compound.

Methodology:

-

Sample Preparation:

-

Prepare cell lysates or isolated membranes that have been subjected to oxidative stress in the presence or absence of varying concentrations of this compound.

-

-

Reaction Mixture:

-

To a defined volume of the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).

-

-

Heating:

-

Heat the reaction mixture in a boiling water bath for a specified time (e.g., 60 minutes). This promotes the reaction between MDA and TBA to form a pink-colored adduct.

-

-

Cooling and Clarification:

-

Cool the samples on ice to stop the reaction.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.

-

-

Measurement:

-

Transfer the clear supernatant to a cuvette or microplate.

-

Measure the absorbance at approximately 532 nm.

-

-

Quantification:

-

Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Calculate the concentration of MDA in the samples based on the standard curve.

-

TLR1/2 Inhibition Assay (HEK-Blue™ Cell-Based Assay)

This protocol describes a common method to assess the inhibitory effect of this compound on TLR1/2 signaling using a reporter cell line.

Methodology:

-

Cell Culture:

-

Culture HEK-Blue™ hTLR2 cells, which are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the manufacturer's instructions.

-

-

Pre-incubation with this compound:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

-

Stimulation:

-

Stimulate the cells with a TLR1/2 agonist, such as Pam₃CSK₄, at a concentration known to induce a robust response.

-

-

Incubation:

-

Incubate the plate for a sufficient time (e.g., 18-24 hours) to allow for SEAP expression and secretion.

-

-

Detection:

-

Collect a sample of the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

-

Incubate until a color change is visible.

-

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

Calculate the percentage of inhibition of TLR1/2 signaling by this compound and determine the IC₅₀ value.

-

Conclusion

This compound's interaction with cellular membranes is multifaceted, characterized by its protective antioxidant effects and its specific modulation of inflammatory signaling pathways. Its ability to inhibit hemolysis and lipid peroxidation in erythrocytes highlights its potential as a membrane-stabilizing agent. Furthermore, its role as a competitive antagonist of the TLR1/2 signaling pathway provides a clear mechanism for its observed anti-inflammatory properties. While further research is needed to fully quantify the biophysical parameters of its membrane interaction and to explore its effects on other membrane-associated processes, the existing evidence strongly supports this compound as a promising lead compound for the development of novel therapeutics targeting membrane-related pathologies. This guide provides a foundational technical understanding to facilitate such future investigations.

References

- 1. Biological Characterization, Mechanistic Investigation and Structure‐Activity Relationships of Chemically Stable TLR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Purpurogallin Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of purpurogallin, a naturally occurring phenolic compound, to various protein receptors. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding its interactions at a molecular level through in silico modeling is crucial for the rational design of novel therapeutics. This document outlines the key protein targets of this compound, details the experimental protocols for computational modeling, presents quantitative binding data, and visualizes the associated biological pathways and workflows.

Identified Protein Targets of this compound

In silico and experimental studies have identified several key protein targets for this compound, implicating it in a range of therapeutic areas.

-

Xanthine Oxidase (XO): An enzyme that plays a crucial role in purine metabolism and is a key target for the treatment of gout. Molecular docking simulations have shown that this compound exhibits a strong binding affinity for XO.[1][2][3]

-

Catechol-O-Methyltransferase (COMT): An enzyme involved in the degradation of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy for Parkinson's disease.

-

Toll-like Receptor 1/2 (TLR1/TLR2) Heterodimer: A key component of the innate immune system that recognizes microbial lipoproteins.

-

Mitogen-activated protein kinase kinase 1/2 (MEK1/2): Central components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

-

Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1): An enzyme that regulates the production of nitric oxide, a critical signaling molecule.

-

Polo-Box Domain (PBD) of Polo-like Kinase 1 (PLK1): A crucial regulator of mitosis, making it an attractive target for cancer therapy.[4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data from in silico and in vitro studies on the binding of this compound to its protein targets.

| Target Protein | Ligand | Method | Binding Affinity/Potency | Reference |

| Xanthine Oxidase (XO) | This compound | Molecular Docking | -11.0 kcal/mol | [3] |

| Xanthine Oxidase (XO) | This compound | In vitro assay | IC50: 0.2 µmol/L | [2] |

| Xanthine Oxidase (XO) | Pyrogallol | In vitro assay | IC50: 1.6 µmol/L | [2] |

| Polo-Box Domain (PLK1) | This compound | Induced Fit Docking | - | [4][5] |

Experimental Protocols for In Silico Modeling

This section details the generalized and specific methodologies for conducting in silico modeling of this compound binding to its receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Caption: General workflow for molecular docking studies.

This protocol is based on methodologies described for XO inhibitors.[1][3]

-

Receptor Preparation:

-

The crystal structure of human or bovine Xanthine Oxidase is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added using software like AutoDock Tools.[6] The file is saved in PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a molecular editor.

-

The structure is energy-minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed, and the file is saved in PDBQT format.

-

-

Grid Generation:

-

A grid box is defined to encompass the active site of XO, which includes the molybdopterin cofactor.[3]

-

The grid dimensions are typically set to be large enough to allow the ligand to rotate freely.

-

-

Docking Execution:

-

Analysis of Results:

-

The resulting docking poses are clustered and ranked based on their predicted binding energies.

-

The pose with the lowest binding energy is typically selected for further analysis.

-

Ligand-receptor interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Caption: General workflow for molecular dynamics simulations.

This is a generalized protocol adaptable for this compound with its various targets, based on standard GROMACS tutorials.[8][9][10][11][12]

-

System Setup:

-

The initial protein-ligand complex is taken from the best-ranked docking pose.

-

A suitable force field is chosen for the protein (e.g., AMBER) and the ligand (e.g., General Amber Force Field - GAFF).[13][14][15][16] Ligand parameters can be generated using tools like Antechamber.

-

The complex is placed in a periodic box of appropriate dimensions.

-

The box is solvated with a water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Execution (using GROMACS):

-

Energy Minimization: The system is energy-minimized to remove steric clashes.

-

Equilibration: The system is equilibrated in two phases:

-

NVT (isothermal-isochoric) ensemble: The system is heated to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) ensemble: The pressure of the system is equilibrated to the desired value while maintaining the temperature. Position restraints are gradually released.

-

-

Production Run: The production MD simulation is run for a sufficient duration (e.g., 100 ns or more) to allow for adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and receptor.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy.

-

Signaling Pathways and Logical Relationships

The identified targets of this compound are involved in distinct and critical signaling pathways.

MAPK/ERK Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit MEK1/2, which are upstream kinases of ERK1/2. This inhibition blocks the phosphorylation and activation of ERK, a key regulator of cell proliferation, differentiation, and survival.

Caption: Inhibition of the MAPK/ERK pathway by this compound.

This compound's Role in Modulating the Immune Response

By potentially interacting with the TLR1/TLR2 heterodimer, this compound may modulate the innate immune response, which is triggered by the recognition of pathogen-associated molecular patterns (PAMPs).

Caption: Potential modulation of the TLR1/TLR2 signaling pathway.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the molecular basis of this compound's therapeutic effects. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, enable researchers to predict binding affinities, identify key interacting residues, and understand the dynamic nature of this compound-receptor complexes. This knowledge is invaluable for the structure-based design of more potent and selective this compound analogs, ultimately accelerating the drug discovery and development process. Further computational and experimental studies are warranted to fully elucidate the intricate mechanisms of this compound's interactions with its diverse range of biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 4. Exploring Potential Binding Modes of Small Drug-like Molecules to the Polo-Box Domain of Human Polo-like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing Binding Modes of Small Molecule Inhibitors to the Polo-Box Domain of Human Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GROMACS Tutorials [mdtutorials.com]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 13. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. AMBER force-field parameters for phosphorylated amino acids in different protonation states: phosphoserine, phosphothreonine, phosphotyrosine, and phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Effects of Purpurogallin on Soil Microbial Communities

A Framework for Future Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Purpurogallin, a benzotropolone-containing natural phenol found in various plants, has demonstrated a range of biological activities, including antibacterial properties.[1] While its effects have been explored in clinical and biochemical contexts, its impact on the complex ecosystems of soil microbial communities remains largely uninvestigated. This technical guide provides a comprehensive framework for researchers aiming to explore the effects of this compound on soil microbiology. It outlines detailed experimental protocols, proposes data presentation structures, and visualizes potential experimental workflows and microbial signaling pathways. This document is intended to serve as a foundational resource to stimulate and guide future research in this nascent area.

Introduction

Soil microbial communities are fundamental to terrestrial ecosystem health, driving critical processes such as nutrient cycling, organic matter decomposition, and plant growth promotion. The introduction of novel bioactive compounds into the soil, either through natural processes or anthropogenic activities, can significantly alter the structure and function of these microbial communities. This compound, a compound known for its antioxidant, anti-inflammatory, and antibacterial activities, represents one such molecule with the potential for significant ecological impact.[1][2][3]

This guide addresses the current knowledge gap regarding this compound's influence on soil microbes. While direct studies are absent from the current scientific literature, we can extrapolate from its known bioactivities and established soil microbiology methodologies to design a robust research strategy. This document outlines the necessary experimental designs, analytical techniques, and data interpretation frameworks to thoroughly investigate the effects of this compound on soil microbial biomass, diversity, enzyme activity, and potential signaling pathways.

Proposed Data Presentation

To ensure clarity and comparability across future studies, we recommend the following standardized tables for presenting quantitative data on the effects of this compound on soil microbial communities.

Table 1: Effects of this compound on Soil Microbial Biomass and Diversity Indices

| Treatment Group | This compound Concentration (µg/g soil) | Microbial Biomass Carbon (µg C/g soil) | Microbial Biomass Nitrogen (µg N/g soil) | Shannon Diversity Index (H') | Chao1 Richness Estimator | Pielou's Evenness (J') |

| Control | 0 | |||||

| Low Dose | X | |||||

| Medium Dose | Y | |||||

| High Dose | Z |

Table 2: Effects of this compound on Soil Enzyme Activities

| Treatment Group | This compound Concentration (µg/g soil) | Dehydrogenase (µg TPF/g soil/24h) | β-Glucosidase (µg pNP/g soil/h) | Acid Phosphatase (µg pNP/g soil/h) | Urease (µg NH4-N/g soil/2h) |

| Control | 0 | ||||

| Low Dose | X | ||||

| Medium Dose | Y | ||||

| High Dose | Z |

Table 3: Relative Abundance of Key Microbial Phyla in Response to this compound

| Treatment Group | This compound Concentration (µg/g soil) | Proteobacteria (%) | Acidobacteria (%) | Actinobacteria (%) | Firmicutes (%) | Ascomycota (%) | Basidiomycota (%) |

| Control | 0 | ||||||

| Low Dose | X | ||||||

| Medium Dose | Y | ||||||

| High Dose | Z |

Detailed Experimental Protocols

The following protocols are based on established methodologies in soil microbiology and are adapted for the specific investigation of this compound.

3.1. Soil Microcosm Setup

-

Soil Collection and Preparation: Collect soil from a well-characterized site. Sieve the soil (2 mm mesh) to remove large debris and homogenize. Characterize the baseline physicochemical properties of the soil (pH, organic matter content, nutrient levels).

-

This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile water). Apply the solutions to the soil to achieve the desired final concentrations. A solvent-only control group should be included.

-

Incubation: Incubate the soil microcosms under controlled conditions (e.g., 25°C, 60% water-holding capacity) for a specified period (e.g., 7, 14, and 28 days) to assess both short-term and longer-term effects.

3.2. Soil Microbial Biomass and Community Structure Analysis

-

Microbial Biomass Carbon and Nitrogen: Utilize the chloroform fumigation-extraction method.[4]

-

DNA Extraction: Extract total microbial DNA from soil samples using a commercially available kit (e.g., MO BIO PowerSoil DNA Isolation Kit).

-